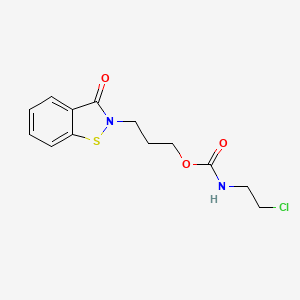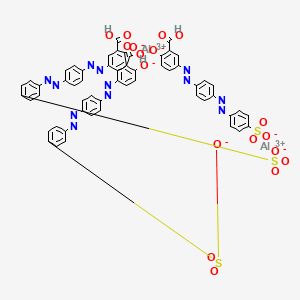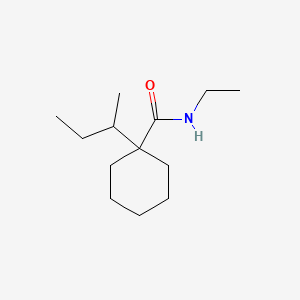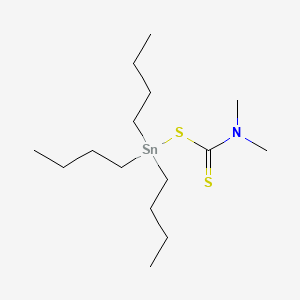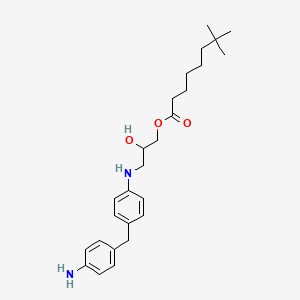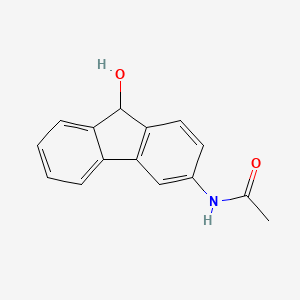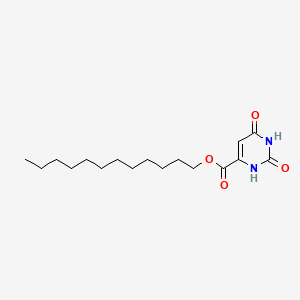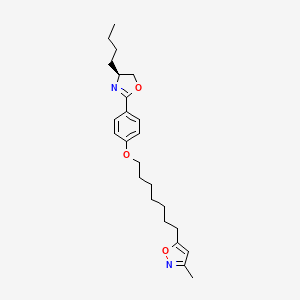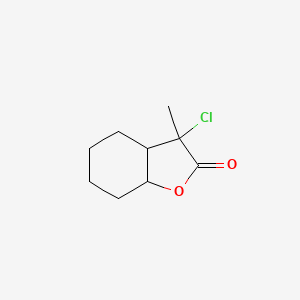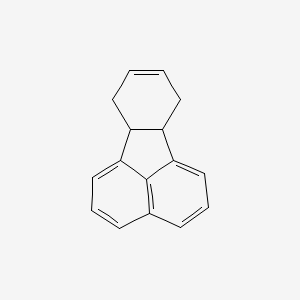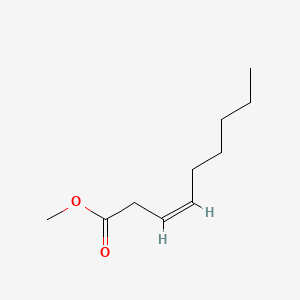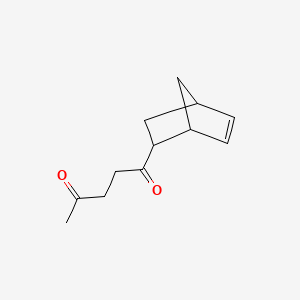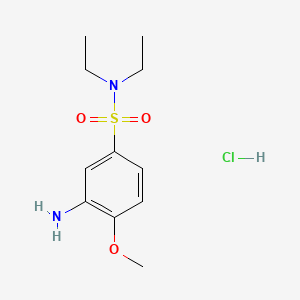
Benzene, 1,1'-(2,2-dibromoethylidene)bis(4-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a 2,2-dibromoethylidene bridge, with each benzene ring further substituted by an ethoxy group
Métodos De Preparación
The synthesis of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) typically involves the reaction of 4-ethoxybenzene with 2,2-dibromoethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the dibromoethylidene bridge. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Análisis De Reacciones Químicas
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy groups on the benzene rings can be replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The dibromoethylidene bridge can be reduced to form a single bond, resulting in the formation of a bis(4-ethoxyphenyl)ethane derivative. Reducing agents such as lithium aluminum hydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the dibromoethylidene bridge play crucial roles in binding to these targets, influencing their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological and industrial applications.
Comparación Con Compuestos Similares
Similar compounds to Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) include:
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-): This compound has a similar structure but with chlorine atoms instead of bromine. It exhibits different reactivity and applications due to the presence of chlorine.
Benzene, 1,1’-(1,2-dibromo-1,2-ethanediyl)bis-: This compound has a similar dibromo bridge but lacks the ethoxy groups, leading to different chemical properties and uses.
Benzene, 1,1’-(1,4-dimethoxy-2,5-cyclohexadiene-1,4-diyl)bis-: This compound features a cyclohexadiene ring and methoxy groups, resulting in distinct reactivity and applications.
The uniqueness of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) lies in its specific substitution pattern and the presence of both bromine and ethoxy groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
7388-30-9 |
|---|---|
Fórmula molecular |
C18H20Br2O2 |
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
1-[2,2-dibromo-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H20Br2O2/c1-3-21-15-9-5-13(6-10-15)17(18(19)20)14-7-11-16(12-8-14)22-4-2/h5-12,17-18H,3-4H2,1-2H3 |
Clave InChI |
IFSJHPZRUVDPCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


